molecular formula C14H22N2O4 B14014212 Tert-butyl 5-amino-2,3-dimethoxybenzylcarbamate

Tert-butyl 5-amino-2,3-dimethoxybenzylcarbamate

Cat. No.: B14014212
M. Wt: 282.34 g/mol
InChI Key: LSOSZNJRYCVRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-amino-2,3-dimethoxybenzylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and two methoxy groups attached to a benzylcarbamate structure. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-2,3-dimethoxybenzylcarbamate typically involves the protection of the amino group followed by the introduction of the tert-butyl group. One common method is to start with 5-amino-2,3-dimethoxybenzylamine and react it with tert-butyl chloroformate under basic conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-2,3-dimethoxybenzylcarbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the amino group can produce primary amines.

Scientific Research Applications

Tert-butyl 5-amino-2,3-dimethoxybenzylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2,3-dimethoxybenzylcarbamate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-amino-2,3-dimethoxybenzoate
  • Tert-butyl 5-amino-2,3-dimethoxyphenylcarbamate
  • Tert-butyl 5-amino-2,3-dimethoxybenzamide

Uniqueness

Tert-butyl 5-amino-2,3-dimethoxybenzylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and methoxy groups allows for versatile reactivity, while the tert-butyl group provides stability and steric protection.

Properties

Molecular Formula

C14H22N2O4

Molecular Weight

282.34 g/mol

IUPAC Name

tert-butyl N-[(5-amino-2,3-dimethoxyphenyl)methyl]carbamate

InChI

InChI=1S/C14H22N2O4/c1-14(2,3)20-13(17)16-8-9-6-10(15)7-11(18-4)12(9)19-5/h6-7H,8,15H2,1-5H3,(H,16,17)

InChI Key

LSOSZNJRYCVRMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C(=CC(=C1)N)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.